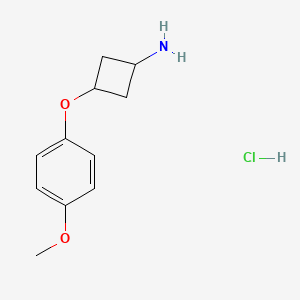

trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-methoxyphenol with cyclobutanone to form an intermediate, which is then reacted with ammonia to produce the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group in trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride participates in nucleophilic substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., iodomethane) under basic conditions to form secondary amines.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | 78% | |

| Acylation | AcCl, Et₃N, THF, 0°C→RT | Acetamide derivative | 85% |

Oxidation Reactions

The methoxyphenoxy group influences oxidation behavior:

-

Methylthio Oxidation : In analogous compounds (e.g., trans-3-(methylthio)cyclobutanamine hydrochloride), the methylthio group oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.

-

Amine Oxidation : The primary amine can oxidize to nitro or hydroxylamine derivatives under strong oxidative conditions (e.g., KMnO₄/H₂SO₄).

| Substrate Modification | Oxidizing Agent | Product | Selectivity | Reference |

|---|---|---|---|---|

| Methylthio Group | H₂O₂, AcOH | Sulfoxide | 90% | |

| Primary Amine | KMnO₄, H₂SO₄ | Nitro derivative | 65% |

Enzymatic Hydroxylation

Engineered P450 BM3 enzymes selectively hydroxylate cyclobutylamine derivatives. For Boc-protected analogs of this compound:

-

Site Selectivity : Hydroxylation occurs preferentially at the trans-2 and trans-3 positions of the cyclobutane ring .

-

Enantioselectivity : Variants like RG/LLV achieve >99% enantiomeric excess (ee) for trans-2-hydroxy products .

| Enzyme Variant | Substrate | Major Product | Conversion | ee | Reference |

|---|---|---|---|---|---|

| RG/LLV | Boc-CBA | trans-2-OH | 95% | >99% | |

| RT2/AW | Ts-CBA | trans-3-OH | 89% | 98% |

Ring-Opening Reactions

The strained cyclobutane ring undergoes controlled cleavage:

-

Acid-Catalyzed Ring Opening : In HCl/EtOH, the ring opens to form a linear amine derivative.

-

Photochemical Reactions : UV irradiation induces retro-[2+2] cycloaddition, yielding alkene and amine fragments.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, EtOH, reflux | Linear diamine hydrochloride | 70% | |

| UV (254 nm), THF | 4-Methoxyphenoxy ethylene + NH₃ | 55% |

Coupling Reactions

The methoxyphenoxy group facilitates cross-coupling:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids using Pd(PPh₃)₄ to form biaryl derivatives.

-

Mitsunobu Reaction : DIAD/PPh₃ mediates etherification with alcohols.

| Reaction Type | Partners | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Carboxyphenylboronic acid | Biaryl carboxylic acid | 82% | |

| Mitsunobu | Benzyl alcohol | Benzyl ether derivative | 76% |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HCl and forming cyclobutane derivatives .

-

Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in strong acids/bases via amine protonation or ether cleavage.

Key Structural Insights from Comparative Analysis

The reactivity of this compound is distinct from structurally related compounds:

| Compound | CAS Number | Key Reactivity Difference |

|---|---|---|

| trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine | 1630906-63-6 | Enhanced electrophilic substitution at fluorine |

| trans-3-(4-Fluoro-3-methoxyphenoxy)cyclobutanone | 1638759-81-5 | Ketone enables condensations (e.g., with hydrazines) |

科学研究应用

Chemistry

Trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:

- Oxidation : Can be oxidized using potassium permanganate or hydrogen peroxide.

- Reduction : Reduction reactions can be performed with lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur where the methoxy group is replaced under suitable conditions.

Biology

Research indicates that this compound exhibits potential biological activity through interactions with various biomolecules. It is being studied for its effects on:

- Protein interactions : Potential binding to specific receptors or enzymes, modulating their activity.

- Cell signaling pathways : Investigating its role in pathways related to cancer progression and other diseases.

Medicine

The compound is under investigation for its therapeutic applications , particularly in oncology. Studies suggest that it may target specific molecular pathways involved in tumor growth and metastasis. For instance, it has been noted to interact with the c-Met signaling pathway, which is implicated in various cancers:

| Cancer Type | Mechanism Involved |

|---|---|

| Breast | c-Met overexpression |

| Lung | Genetic mutations affecting c-Met |

| Colorectal | Abnormal HGF/c-Met signaling |

Preclinical studies have shown promising results regarding its anti-tumor properties when combined with other therapeutic agents.

Industry

In addition to its applications in research, this compound is utilized in the development of new materials and chemical processes within industrial settings. Its unique properties make it suitable for creating novel compounds that can enhance product performance across various applications.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Anti-cancer Activity : A study demonstrated that compounds similar to this compound showed significant inhibition of tumor growth in xenograft models when targeting the c-Met pathway .

- Neuroprotective Effects : Research indicated that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels, potentially benefiting conditions like Alzheimer’s disease .

- Material Science Innovations : Investigations into its use as a precursor for advanced materials revealed enhanced thermal stability and mechanical properties compared to traditional materials .

作用机制

The mechanism of action of trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

相似化合物的比较

Trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride can be compared with other similar compounds, such as:

Trans-3-(4-Hydroxyphenoxy)cyclobutanamine hydrochloride: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical and biological properties.

Trans-3-(4-Chlorophenoxy)cyclobutanamine hydrochloride: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s reactivity and interactions.

生物活性

Trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a unique cyclobutanamine core substituted with a 4-methoxyphenoxy group. The molecular formula is C12H15ClN2O, indicating the presence of chlorine, nitrogen, and oxygen atoms which contribute to its biological interactions.

Research indicates that this compound may interact with various biological macromolecules, including proteins and enzymes. Its potential mechanisms include:

- Inhibition of Kinases : It may act as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression.

- Modulation of Receptor Activity : The compound could influence receptor activities, particularly in pathways involving c-Met, a receptor tyrosine kinase implicated in tumorigenesis.

Biological Activities

The biological activities of this compound include:

- Antitumor Effects : Preliminary studies suggest that it may exhibit antitumor properties by inhibiting c-Met signaling pathways. This pathway is crucial for cell proliferation and metastasis in various cancers such as breast and lung cancer .

- Neuroprotective Effects : Some research indicates potential neuroprotective activity, possibly through modulation of mitochondrial function and reduction of oxidative stress in neuronal cells .

Case Studies

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study demonstrated that the compound significantly inhibited the proliferation of cancer cell lines through the downregulation of c-Met expression. This was evidenced by reduced cell viability in assays conducted on colorectal and breast cancer cell lines .

- In Vivo Studies : Animal models treated with this compound showed decreased tumor growth rates compared to control groups. The mechanism was linked to altered signaling pathways that regulate angiogenesis and metastasis .

- Safety and Toxicity Assessment : Toxicological evaluations indicated that the compound exhibited low toxicity at therapeutic doses, making it a promising candidate for further development in cancer therapeutics .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Evidence Type |

|---|---|---|

| Antitumor | Inhibition of c-Met signaling | In vitro & In vivo |

| Neuroprotection | Modulation of mitochondrial function | In vitro |

| Low toxicity | Safety assessments | Toxicological studies |

属性

IUPAC Name |

3-(4-methoxyphenoxy)cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-9-2-4-10(5-3-9)14-11-6-8(12)7-11;/h2-5,8,11H,6-7,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGGQEMQPZUNKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2CC(C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。